molecular formula C11H15NO3 B2929847 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one CAS No. 173788-09-5

5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

Cat. No. B2929847
CAS RN: 173788-09-5
M. Wt: 209.245
InChI Key: YXENHQISOGPMNY-UHFFFAOYSA-N
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Description

Indole derivatives, which may share some structural similarities with the compound you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . Various synthetic strategies, including Suzuki–Miyaura coupling and other transformations such as oxidations, aminations, halogenations, and C–C-bond-formations, have been developed .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Indole derivatives, for example, readily undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific information on “5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one” is not available, indole derivatives are generally crystalline and colorless with specific odors .

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, closely related to 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, is a key precursor in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions has been extensively explored using diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This review emphasizes the application of these catalysts in synthesizing complex scaffolds with potential lead molecules for therapeutic use (Parmar, Vala, & Patel, 2023).

Role in Anticancer Research

Baicalein, structurally similar to 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, demonstrates anticancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy in hepatocellular carcinoma (HCC). This comprehensive review summarizes baicalein's diverse anti-cancer effects and underlying molecular mechanisms, highlighting its potential as a novel anticancer drug for HCC treatment (Bie et al., 2017).

Antidepressant Targets

A review on antidepressants and traditional Chinese medicine targets the 5-HT1A receptor, emphasizing the structural and functional significance of compounds like 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one in modulating serotonin levels. This receptor plays a crucial role in depression and responses to antidepressants, with many drugs targeting the 5-HT1A receptor showing similar functional groups, such as piperazine and piperidine, indicating the therapeutic potential of related compounds (Wang et al., 2019).

Radical Scavenging and Cell Impairment

Chromones and their derivatives, akin to 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, exhibit significant antioxidant properties by neutralizing active oxygen and free radicals, thus delaying or inhibiting cell impairment. The review highlights over 400 naturally and synthetically derived chromone derivatives with antioxidant potential, underlying the critical structural elements for radical scavenging activity (Yadav et al., 2014).

Enhancing Bioavailability

p-Coumaric acid and its conjugates, sharing functional similarities with 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, have been studied for their biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. The review discusses the bioavailability and bioaccessibility of p-coumaric acid, emphasizing the enhancement of biological activities through conjugation and the need for further exploration to solve the puzzle of high activity despite low absorption (Pei et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Future Directions

The future directions in the study of a compound depend on its potential applications. Given the biological significance of indole derivatives, future research may focus on synthesizing a variety of indole derivatives and exploring their therapeutic possibilities .

properties

IUPAC Name

5-hydroxy-2-(piperidin-1-ylmethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-10-6-9(15-8-11(10)14)7-12-4-2-1-3-5-12/h6,8,14H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXENHQISOGPMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=O)C(=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one

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